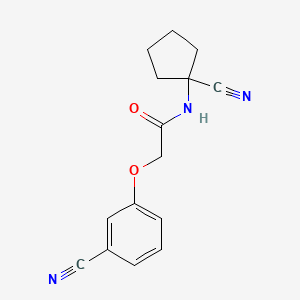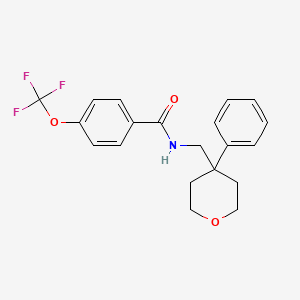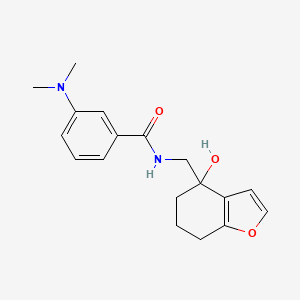
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of pharmacology. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a critical role in the regulation of various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide is a potent and selective agonist of the A1 adenosine receptor. When N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide binds to the A1 adenosine receptor, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the reduction of intracellular cAMP levels. This, in turn, leads to the activation of various downstream signaling pathways that regulate physiological processes such as cardiovascular function, neurotransmission, and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide can reduce the release of neurotransmitters such as glutamate and dopamine, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide can reduce blood pressure, protect against ischemia-reperfusion injury, and reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has several advantages as a research tool in the field of pharmacology. It is a potent and selective agonist of the A1 adenosine receptor, which allows for the specific activation of this receptor without affecting other receptors. N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide is also stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. However, N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide also has some limitations. It has a relatively short half-life, which limits its use in long-term studies. Additionally, N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide and its potential use as a research tool in the field of pharmacology. One direction is to further investigate the biochemical and physiological effects of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide in various tissues and disease models. Another direction is to develop more stable and selective analogs of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide that can be used for long-term studies. Finally, the use of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide in combination with other drugs or therapies could be explored to identify potential synergistic effects.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide involves the reaction of 1-cyanocyclopentylamine with 3-cyanophenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide in its pure form. The synthesis of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been optimized and improved over the years, resulting in a high yield of the compound with minimal impurities.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been extensively studied for its potential use as a research tool in the field of pharmacology. The A1 adenosine receptor, which is the target of N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide, is involved in the regulation of various physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide has been used to study the role of the A1 adenosine receptor in these processes and to identify potential therapeutic targets for various diseases.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-9-12-4-3-5-13(8-12)20-10-14(19)18-15(11-17)6-1-2-7-15/h3-5,8H,1-2,6-7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSBSCIJPXMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(3-cyanophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane](/img/structure/B2997000.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2997002.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2997010.png)



![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2997017.png)
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)
![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)
![2-(4-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B2997022.png)